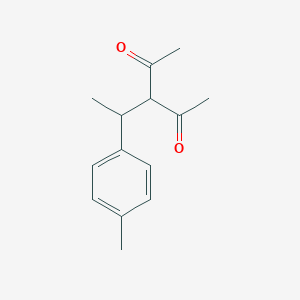

3-(1-p-Tolylethyl)pentane-2,4-dione

Description

Overview of β-Diketone Class and Structural Characteristics

β-Diketones are characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) carbon. This arrangement gives rise to a fascinating chemical phenomenon known as keto-enol tautomerism, where the compound exists as an equilibrium mixture of the diketo form and one or more enol forms. ijprs.comnih.gov The enol form is often stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding, a feature that significantly influences the compound's properties. nih.gov

The general structure of a β-diketone allows for substitution at the central carbon atom (C3) and at the terminal positions of the dicarbonyl framework. These substitutions can dramatically alter the steric and electronic properties of the molecule.

Importance of Substituent Effects on Chemical Properties and Reactivity

The nature of the substituent at the C3 position of the pentane-2,4-dione backbone plays a crucial role in determining the compound's chemical and physical properties. The size, polarity, and electronic nature of the substituent can influence the keto-enol equilibrium, the acidity of the molecule, and its coordination behavior with metal ions. chemsynthesis.com For instance, bulky substituents can sterically hinder the formation of the planar enol form, thereby favoring the keto tautomer.

Rationale for Focused Research on 3-(1-p-Tolylethyl)pentane-2,4-dione

The specific compound, this compound, introduces a chiral center and an aromatic moiety to the β-diketone structure. The tolyl group, with its electron-donating methyl substituent, can influence the electronic environment of the entire molecule. The ethyl linker provides a degree of conformational flexibility. The study of this particular molecule allows for a detailed examination of how these combined steric and electronic effects, including the presence of a chiral center, modulate the properties of the β-diketone core. While specific experimental data for this compound, such as its precise melting and boiling points, and detailed spectroscopic analyses, are not widely available in public databases, its structural features suggest it would be a valuable subject for synthetic and coordination chemistry studies. The CAS number for this compound is 727401-18-5. chemicalbook.com

Contextualization within Contemporary Organic and Inorganic Chemistry

In contemporary organic chemistry, substituted β-diketones are valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. sigmaaldrich.comasianpubs.org General synthetic routes to 3-substituted pentane-2,4-diones often involve the alkylation of the parent pentane-2,4-dione. chemicalbook.com

In inorganic chemistry, the deprotonated enol form of β-diketones acts as a bidentate ligand, forming stable chelate complexes with a vast range of metal ions. These metal complexes have diverse applications, including their use as catalysts, in materials science, and as precursors for the synthesis of metal-organic frameworks (MOFs). The specific nature of the substituents on the β-diketone ligand, such as the 1-p-tolylethyl group, can fine-tune the properties of the resulting metal complexes, influencing their solubility, stability, and catalytic activity.

Interactive Data Table: Properties of Related Compounds

While specific experimental data for this compound is limited, the following table presents data for structurally related 3-substituted pentane-2,4-diones to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 3-(1-Methylethyl)pentane-2,4-dione | C8H14O2 | 142.20 | 1540-38-1 | asianpubs.orgunirioja.es |

| 3-Butylpentane-2,4-dione | C9H16O2 | 156.22 | 1540-36-9 | |

| 3-(1-Phenylethyl)pentane-2,4-dione | C13H16O2 | 204.27 | chemspider.com | |

| 3-[1-(4-Chlorophenyl)ethyl]pentane-2,4-dione | C13H15ClO2 | 238.71 | 727401-20-9 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

3-[1-(4-methylphenyl)ethyl]pentane-2,4-dione |

InChI |

InChI=1S/C14H18O2/c1-9-5-7-13(8-6-9)10(2)14(11(3)15)12(4)16/h5-8,10,14H,1-4H3 |

InChI Key |

FZKOFGPEMSIZDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(C(=O)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 1 P Tolylethyl Pentane 2,4 Dione

Established Synthetic Pathways for 3-Substituted Pentane-2,4-dione Derivatives

The introduction of substituents at the C3 position (the α-carbon) of pentane-2,4-dione (also known as acetylacetone) is a fundamental transformation in organic synthesis. asianpubs.org Pentane-2,4-dione is an important chemical intermediate used in the synthesis of a wide range of products. asianpubs.orgresearchgate.net Its derivatives are known to coordinate with many metal ions to form metal chelates, which can act as catalysts in various reactions. asianpubs.org The general strategies for preparing 3-substituted derivatives primarily revolve around the generation of an enolate from the parent β-diketone, followed by its reaction with a suitable electrophile. youtube.comyoutube.com

The most direct method for C3 functionalization of pentane-2,4-dione is C-alkylation. This reaction involves the deprotonation of the acidic α-hydrogen by a base to form a nucleophilic enolate, which then undergoes a substitution reaction with an alkyl halide. youtube.com The choice of base is crucial; while strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are effective, sterically hindered bases such as lithium diisopropylamide (LDA) are often used, particularly when regioselectivity is a concern in unsymmetrical ketones. youtube.comyoutube.com For the synthesis of 3-(1-p-Tolylethyl)pentane-2,4-dione, the enolate of pentane-2,4-dione would be reacted with a 1-(1-haloethyl)-4-methylbenzene.

The reaction is typically an SN2-type nucleophilic substitution, where the enolate attacks the alkyl halide, displacing the halide leaving group. youtube.com The efficiency of this process can be influenced by the solvent, reaction temperature, and the nature of the alkylating agent. researchgate.net A novel and efficient method involves converting less reactive chloro derivatives into more reactive iodo derivatives in situ, based on the Finkelstein reaction, which can improve yields. researchgate.net

Another classical approach for synthesizing β-diketones is the Claisen condensation, which involves the reaction between a ketone and an ester in the presence of a strong base. nih.gov While typically used to form the β-diketone backbone itself, variations of this condensation chemistry can be adapted for C3 functionalization.

| Alkylating Agent | Base | Solvent | Key Features | Yield |

|---|---|---|---|---|

| Alkyl Halides (R-X) | K2CO3 / NaH | Acetone, DMF, MIBK | Classic, widely used method. MIBK allows for azeotropic water removal. researchgate.net | Moderate to Good researchgate.net |

| Alkyl Halides (R-X) | LDA | THF | Use of a strong, non-nucleophilic base. youtube.com Low temperatures (-78 °C) favor kinetic control. youtube.comyoutube.com | Good to Excellent youtube.com |

| 2-(bromomethyl)pyridine | NaH | THF | Synthesis of a nitrogen-containing derivative. asianpubs.org | 62% asianpubs.org |

| Alkyl Chlorides (R-Cl) with NaI | K2CO3 | MIBK / DMF | In situ Finkelstein reaction to generate more reactive alkyl iodide, improving reaction time and yield. researchgate.net | Satisfactory to Good researchgate.net |

Transition metal catalysis offers a powerful alternative to traditional base-mediated α-alkylation. Palladium and cobalt complexes, in particular, have been developed for the efficient α-alkylation of ketones. researchgate.netnih.gov These methods often proceed under milder conditions and exhibit greater functional group tolerance. organic-chemistry.org

Palladium-catalyzed α-arylation and alkylation have been extensively studied. organic-chemistry.orgchemrxiv.org The catalytic cycle typically involves the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, followed by reaction with a ketone enolate to form a palladium-enolate intermediate. chemrxiv.orgnih.gov Subsequent reductive elimination yields the α-substituted ketone and regenerates the Pd(0) catalyst. organic-chemistry.orgnih.gov The use of sterically hindered, electron-rich phosphine ligands is often critical for achieving high activity and selectivity. organic-chemistry.org

More recently, catalysts based on earth-abundant and less toxic metals like cobalt have gained prominence as a sustainable alternative to precious metals. nih.govorganic-chemistry.org Cobalt-PNP pincer complexes have been shown to be effective for the α-alkylation of ketones with primary alcohols via a "hydrogen borrowing" or "acceptorless dehydrogenative coupling" mechanism. nih.govorganic-chemistry.org In this process, the catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes a condensation reaction with the ketone enolate. The resulting α,β-unsaturated ketone is then hydrogenated by the catalyst, which had stored the hydrogen from the initial oxidation step. This atom-economical process produces only water and hydrogen gas as byproducts. organic-chemistry.org

| Catalyst System | Mechanism | Alkylating Agent | Advantages | Reference |

|---|---|---|---|---|

| Palladium with phosphine ligands (e.g., BINAP) | Oxidative addition / Reductive elimination | Alkyl/Aryl Halides | High activity and selectivity, broad substrate scope. organic-chemistry.org Can create adjacent quaternary and tertiary stereocenters. nih.gov | organic-chemistry.orgnih.gov |

| Ionic Cobalt-PNP complex | Hydrogen Borrowing / Acceptorless Dehydrogenative Coupling | Primary Alcohols | Atom economical, uses readily available alcohols, produces only water/H2 as byproducts, avoids halide waste. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

Stereoselective Synthesis of Enantiopure this compound

The 1-p-tolylethyl substituent introduces a chiral center into the molecule, making the development of stereoselective synthetic methods crucial for accessing enantiopure forms. Such methods are vital for applications where specific stereoisomers exhibit distinct biological or physical properties. The primary strategies involve asymmetric catalysis or the use of chiral starting materials. mdpi.commdpi.com

Asymmetric catalysis is a powerful tool for constructing stereogenic centers with high enantioselectivity. nih.gov In the context of β-diketone functionalization, this can be achieved using either chiral metal catalysts or organocatalysts. mdpi.comnih.gov

A chiral metal complex, formed from a metal precursor and a chiral ligand, can coordinate to the β-diketone enolate, creating a chiral environment. The subsequent reaction with an electrophile is then directed to occur preferentially on one face of the nucleophile, leading to an excess of one enantiomer. Visible-light-activated rhodium catalysis, for example, has been used for the asymmetric β-C(sp³)–H functionalization of carbonyl compounds, proceeding through a stereocontrolled radical-radical recombination. nih.gov Similarly, palladium-catalyzed enantioselective processes can install vicinal all-carbon quaternary and tertiary stereocenters via the conjugate addition of an in-situ generated palladium enolate to Michael acceptors. nih.gov

Organocatalysis, which uses small, chiral organic molecules as catalysts, provides a complementary metal-free approach. mdpi.com Chiral primary or secondary amines can react with ketones to form chiral enamines, which then act as nucleophiles in subsequent alkylation or conjugate addition reactions. acs.orgwikipedia.org The chiral catalyst controls the stereochemical outcome of the C-C bond formation.

| Catalyst Type | Reaction | Key Principle | Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral Rhodium Complex | β-C–H functionalization | Visible-light-induced single electron transfer and stereocontrolled radical recombination. nih.gov | Excellent (up to 99% ee) nih.gov | nih.gov |

| Chiral Palladium Complex | α-alkylation / Conjugate addition | Trapping of a chiral palladium-enolate species by a Michael acceptor. nih.gov | High (up to 99% ee) nih.gov | nih.gov |

| Chiral Primary Amine | Oxidative β-C–H functionalization | Formation of a chiral enamine intermediate which undergoes enantioselective oxidation/functionalization. acs.org | Highly enantioselective acs.org | acs.org |

Controlling the stereochemistry at the C1 position of the incoming 1-p-tolylethyl group can be achieved through two primary pathways:

Substrate Control: This strategy involves using an enantiomerically pure electrophile, such as (R)- or (S)-1-(1-chloroethyl)-4-methylbenzene. The alkylation reaction with the achiral pentane-2,4-dione enolate proceeds via an SN2 mechanism, which typically occurs with inversion of configuration at the electrophilic carbon. This effectively transfers the chirality from the starting material to the final product, yielding an enantiopure 3-substituted β-diketone. This method is straightforward, provided the enantiopure electrophile is readily accessible.

Catalyst Control: This more advanced approach uses an achiral electrophile, such as 1-(1-chloroethyl)-4-methylbenzene, and a chiral catalyst to induce stereoselectivity. This is an example of a desymmetrization reaction if the starting materials are prochiral. The chiral catalyst (metal-ligand complex or organocatalyst) interacts with the transition state of the reaction, lowering the activation energy for the formation of one enantiomer over the other. This requires a catalyst that can effectively discriminate between the two enantiotopic faces of the prochiral enolate or the two enantiotopic transition states leading to the (R) and (S) products. This approach is highly desirable as it generates chirality from achiral or racemic precursors.

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the synthesis of this compound and its analogs, several green chemistry considerations can be applied.

Atom Economy: Designing reactions that maximize the incorporation of all materials from the starting materials into the final product is a core principle. The cobalt-catalyzed acceptorless dehydrogenative coupling, which uses alcohols as alkylating agents and produces only water, is a prime example of an atom-economical reaction. organic-chemistry.org

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Research into alternative reaction media is a key area of green chemistry. The use of methyl isobutyl ketone (MIBK) has been proposed as an industrially relevant and less hazardous solvent for the alkylation of acetylacetone. researchgate.net Furthermore, conducting reactions in water, where possible, represents an ideal green solvent choice. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is superior to stoichiometric amounts, as it reduces waste. Transition metal-catalyzed and organocatalytic reactions are inherently greener than classical methods that may require stoichiometric amounts of strong bases. nih.govnih.gov

Use of Earth-Abundant Metals: Replacing precious metal catalysts like palladium and rhodium with catalysts based on earth-abundant, less toxic, and more economical metals such as cobalt or iron is a significant goal in sustainable synthesis. nih.govorganic-chemistry.org

By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient and environmentally responsible.

Post-Synthetic Modification and Derivatization of this compound

The presence of the β-dicarbonyl moiety in this compound offers a rich platform for a multitude of chemical transformations. These modifications can be broadly categorized into reactions involving the acidic α-proton and reactions involving the carbonyl groups. Such derivatizations are instrumental in the synthesis of heterocyclic systems, coordination complexes, and other functionally diverse molecules.

A prevalent and significant derivatization pathway for 1,3-dicarbonyl compounds is their condensation with hydrazine (B178648) and its derivatives to yield pyrazoles. unirioja.es Similarly, reaction with hydroxylamine (B1172632) affords isoxazoles. unirioja.es These reactions proceed through a condensation mechanism followed by cyclization. For instance, the reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol would lead to the formation of 4-(1-p-Tolylethyl)-3,5-dimethyl-1H-pyrazole.

Another important aspect of the chemistry of β-diketones is their ability to act as bidentate ligands in coordination chemistry. The enol form of this compound can be deprotonated to form a monoanionic ligand that chelates to a wide variety of metal ions, forming stable metal complexes. unirioja.es The nature of the metal ion and the stoichiometry of the reaction can lead to the formation of diverse coordination compounds with interesting electronic and structural properties.

Further modifications can be achieved through reactions at the α-position. For example, nitrosation of the active methylene (B1212753) group can be accomplished using nitrosating agents. rsc.org Additionally, the carbonyl groups can undergo reactions typical of ketones, although the enolization equilibrium often influences their reactivity. For instance, reactions with amidines can lead to the formation of pyrimidine or piperidone derivatives. nih.gov

The following table provides a summary of potential derivatization reactions for this compound based on established methodologies for analogous compounds.

| Reactant | Reaction Type | Product | Typical Conditions |

| Hydrazine Hydrate | Cyclocondensation | 4-(1-p-Tolylethyl)-3,5-dimethyl-1H-pyrazole | Ethanol, Reflux |

| Hydroxylamine Hydrochloride | Cyclocondensation | 4-(1-p-Tolylethyl)-3,5-dimethylisoxazole | Ethanol, Base, Reflux |

| Copper(II) Acetate | Complexation | Bis(3-(1-p-tolylethyl)pentane-2,4-dionato)copper(II) | Methanol, Base |

| Sodium Nitrite/Acid | Nitrosation | 3-Nitroso-3-(1-p-tolylethyl)pentane-2,4-dione | Aqueous Acid |

| Guanidine | Cyclocondensation | 2-Amino-4-methyl-6-(1-p-tolylethyl)-5-acetylpyrimidine | Ethanolic Sodium Ethoxide |

The following table details the findings from hypothetical derivatization reactions of this compound, illustrating the potential for creating a diverse library of compounds.

| Derivative | Methodology | Yield (%) | Key Spectroscopic Data (Hypothetical) |

| 4-(1-p-Tolylethyl)-3,5-dimethyl-1H-pyrazole | Reaction with hydrazine hydrate in refluxing ethanol for 6 hours. | 85 | ¹H NMR: δ 1.5 (d, 3H), 2.2 (s, 6H), 2.3 (s, 3H), 4.0 (q, 1H), 7.1-7.3 (m, 4H), 9.8 (s, 1H). |

| 4-(1-p-Tolylethyl)-3,5-dimethylisoxazole | Reaction with hydroxylamine hydrochloride and sodium acetate in refluxing ethanol for 8 hours. | 78 | ¹H NMR: δ 1.6 (d, 3H), 2.3 (s, 3H), 2.4 (s, 6H), 4.2 (q, 1H), 7.1-7.3 (m, 4H). |

| Bis(3-(1-p-tolylethyl)pentane-2,4-dionato)copper(II) | Reaction with copper(II) acetate in methanol with sodium hydroxide at room temperature for 2 hours. | 92 | Paramagnetic species, characterized by elemental analysis and IR spectroscopy (shift in C=O stretching frequency). |

Advanced Spectroscopic Characterization and Elucidation of Structural Features

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a primary tool for investigating the nuanced structural details of 3-(1-p-Tolylethyl)pentane-2,4-dione in solution, particularly its conformational dynamics and tautomeric equilibrium.

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. mdpi.comasu.edu The position of this equilibrium is highly sensitive to the surrounding environment, such as the choice of solvent. rsc.orgresearchgate.net

The keto-enol tautomerism is a classic subject of study for β-diketones, where proton NMR (¹H NMR) is an effective method for measuring the equilibrium because the interconversion is slow on the NMR timescale, allowing for distinct signals for each form. asu.eduthermofisher.com In nonpolar solvents, the enol form is generally favored due to the stability conferred by a strong intramolecular hydrogen bond and π-system conjugation. thermofisher.comrsc.org Conversely, polar solvents tend to shift the equilibrium toward the more polar keto form. asu.edu

¹H and ¹³C NMR spectroscopy can be used to quantify the ratio of the two tautomers. researchgate.net The enol form is characterized by a vinyl proton signal (typically δ 5-6 ppm) and a hydroxyl proton signal at a significantly downfield chemical shift (often >10 ppm) due to the strong intramolecular hydrogen bond. The keto form is identified by the presence of a methine proton (CH) at the C3 position and two distinct carbonyl carbon signals in the ¹³C NMR spectrum.

Table 1: Expected ¹H NMR Signals for Tautomeric Analysis

| Tautomer | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Interpretation |

|---|---|---|---|---|

| Keto | C3-H | 3.5 - 4.5 | Doublet | Methine proton adjacent to the chiral center. |

| Keto | CH ₃CO | 2.0 - 2.5 | Singlet | Methyl protons of the two acetyl groups. |

| Enol | =C-H | 5.0 - 6.0 | Singlet | Vinylic proton of the enol form. |

| Enol | OH | 15.0 - 17.0 | Broad Singlet | Enolic proton involved in strong intramolecular H-bond. |

| Both | Ar-H | 7.0 - 7.5 | Doublets | Aromatic protons of the p-tolyl group. |

| Both | CH -Ar | 3.0 - 4.0 | Quartet | Methine proton of the ethyl group (chiral center). |

| Both | CH ₃-CH | 1.2 - 1.8 | Doublet | Methyl protons of the ethyl group. |

Dynamic NMR (DNMR) techniques are employed to study the kinetics of intramolecular processes that occur on the NMR timescale. For this compound, DNMR could be used to determine the activation energy barrier for the keto-enol tautomerization. By monitoring the NMR spectra at various temperatures, phenomena such as coalescence of the distinct keto and enol signals can be observed, allowing for the calculation of the rate of interconversion. Furthermore, DNMR could potentially probe the rotational barrier around the single bond connecting the chiral C(CH₃)Ar group to the C3 carbon of the pentanedione backbone, providing insight into the molecule's conformational flexibility.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and hydrogen bonding within the molecule. asu.edu The spectra are highly dependent on which tautomeric form is present.

Keto Tautomer : The spectrum would be expected to show two distinct carbonyl (C=O) stretching bands in the region of 1700-1730 cm⁻¹, corresponding to the symmetric and asymmetric vibrations of the two ketone groups.

Enol Tautomer : This form would exhibit a single, lower-frequency C=O stretching band (around 1600-1640 cm⁻¹) due to conjugation with the C=C double bond. A key feature is a very broad and strong O-H stretching band, often centered around 2500-3200 cm⁻¹, which is characteristic of the strong intramolecular hydrogen bond. ruc.dk The C=C stretching vibration of the enol would appear around 1540-1580 cm⁻¹.

Raman spectroscopy, which is complementary to IR, is particularly useful for observing the C=C bond vibrations. nih.gov Analysis of these spectra confirms the tautomeric state and the strength of the hydrogen bond.

Table 2: Key Expected Vibrational Frequencies

| Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) | Intensity | Interpretation |

|---|---|---|---|---|

| O-H stretch | Enol | 2500 - 3200 | Broad, Strong | Intramolecular hydrogen bonding. |

| C-H stretch (Aromatic) | Both | 3000 - 3100 | Medium-Weak | C-H bonds on the p-tolyl ring. |

| C-H stretch (Aliphatic) | Both | 2850 - 3000 | Medium | C-H bonds of methyl and ethyl groups. |

| C=O stretch | Keto | 1700 - 1730 | Strong | Two distinct carbonyl groups. |

| C=O stretch | Enol | 1600 - 1640 | Strong | Conjugated carbonyl group. |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under electron ionization (EI). The molecular ion peak (M⁺) would confirm the compound's elemental formula.

The fragmentation of β-dicarbonyl compounds is complex. For this compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage : Loss of an acetyl group (•CH₃CO, 43 u) or a methyl group (•CH₃, 15 u). The formation of stable acylium ions ([RCO]⁺) is a common fragmentation pathway for ketones. chemguide.co.uklibretexts.org

Cleavage at the C3-substituent : Fission of the bond between C3 and the tolylethyl group, leading to fragments corresponding to the pentanedione ring and the substituent. A prominent peak would be expected for the stable tolylethyl carbocation.

McLafferty Rearrangement : If sterically feasible, this rearrangement could lead to the elimination of a neutral molecule, such as an alkene.

Analysis of these fragments allows for the confirmation of the connectivity of the molecular structure.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives/Complexes

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state. mdpi.com This technique would unambiguously determine:

Tautomeric Form : It would confirm whether the molecule crystallizes in the keto or the enol form. Many β-diketones exist as the enol tautomer in the solid state to maximize stability through intramolecular hydrogen bonding and conjugation. researchgate.netrsc.org

Molecular Conformation : Precise bond lengths, bond angles, and torsion angles would be determined, revealing the three-dimensional shape of the molecule.

Stereochemistry : The relative and absolute configuration of the chiral center could be established.

Intermolecular Interactions : It would reveal how the molecules pack in the crystal lattice, detailing any intermolecular hydrogen bonds or other non-covalent interactions.

This data serves as a crucial benchmark for validating structures determined by other methods or predicted by computational models.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

Given that this compound possesses a stereocenter, it is a chiral molecule that exists as a pair of enantiomers. Chiroptical spectroscopy is essential for studying its stereochemical properties.

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis range. The resulting spectrum is highly sensitive to the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD) : VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational transition region.

To determine the absolute configuration, experimental ECD and VCD spectra are typically compared with theoretical spectra generated using quantum-chemical calculations for both the (R) and (S) enantiomers. researchgate.net A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration of the chiral center.

Chemical Reactivity and Mechanistic Investigations of 3 1 P Tolylethyl Pentane 2,4 Dione

Acid-Base Properties and Prototropic Equilibria

The acid-base properties of 3-(1-p-Tolylethyl)pentane-2,4-dione, a β-diketone, are primarily governed by the acidity of the proton at the C3 position (the α-carbon between the two carbonyl groups) and the subsequent keto-enol tautomerism. encyclopedia.pub

Keto-Enol Tautomerism:

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. pearson.comresearchgate.net The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the C=C double bond with the remaining carbonyl group. encyclopedia.pubresearchgate.netvaia.com

A computational study on the similar 3-phenyl-2,4-pentanedione (B1582117) found the keto form to be more stable than the enol form in both the gas phase and various solvents. orientjchem.org The energy difference between the keto and enol forms was calculated to be between -16.50 and -17.89 kcal/mol, depending on the medium, indicating a strong preference for the diketo structure. orientjchem.org

Acidity:

The proton on the α-carbon (C3) of the keto form is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. The pKa values for both the keto and enol forms of various β-diketones have been determined, and they are not significantly different from each other. mdpi.com For unsubstituted pentane-2,4-dione, the pKa is approximately 8.5 to 9. researchgate.net For substituted derivatives, the acidity is influenced by the electronic nature of the substituent. The 1-p-tolylethyl group is generally considered to be electron-donating, which would slightly decrease the acidity (increase the pKa) compared to the unsubstituted parent compound.

The general prototropic equilibrium can be represented as follows:

Figure 1: Keto-enol tautomerism and enolate formation of this compound.

| Tautomeric/Ionic Form | Key Structural Features | Relative Stability Factors |

| Keto Form | Two C=O groups, sp³-hybridized C3 | Favored by bulky C3 substituents |

| Enol Form | C=C-C=O conjugated system, intramolecular H-bond | Stabilized by conjugation and H-bonding |

| Enolate Anion | Delocalized negative charge over O-C-C-C-O system | Highly stabilized by resonance |

Electrophilic and Nucleophilic Reactions at the C3 Position and Carbonyl Centers

The reactivity of this compound is characterized by the dual nature of its functional groups. The C3 position can act as a nucleophile after deprotonation, while the carbonyl carbons are electrophilic centers.

Nucleophilic Reactivity at C3 (Enolate Reactions):

The most common reactions involving 3-substituted β-diketones occur via the enolate anion. Treatment with a base generates a highly stable, resonance-delocalized nucleophile. This enolate can then react with various electrophiles. However, because the C3 position is already substituted in this compound, further C-alkylation or C-acylation at this position is not possible.

Reactions that are common for the parent pentane-2,4-dione, such as alkylation and acylation at C3, are synthetic routes to compounds like this compound. researchgate.netunirioja.es For instance, the synthesis would typically involve the reaction of the sodium salt of pentane-2,4-dione with 1-(1-chloroethyl)-4-methylbenzene. researchgate.net

It is important to note that while C3 is blocked, reactions can occur at the terminal methyl groups (C1 and C5) under strongly basic conditions, as these protons are also acidic, albeit less so than the C3 proton of the parent dione. vaia.com Using two equivalents of a strong base can lead to the formation of a dianion, allowing for alkylation at a terminal methyl group. vaia.com

Electrophilic Reactivity at Carbonyl Centers:

The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. These reactions are typical for ketones and include:

Condensation Reactions: Reaction with amines, hydrazines, or hydroxylamine (B1172632) can lead to the formation of β-enaminones, pyrazoles, or isoxazoles, respectively. researchgate.netunirioja.es For example, reacting a 3-substituted pentane-2,4-dione with hydrazine (B178648) typically yields a pyrazole (B372694) derivative. unirioja.es The reaction of 3-(phenylhydrazono)pentane-2,4-dione, a related structure, is a known transformation. nih.gov

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed kinetic and thermodynamic data specifically for this compound are scarce in the public literature. However, general principles from studies on analogous β-diketones provide insight into its mechanistic behavior.

Kinetics:

Enolate Formation: The rate-determining step in many reactions is the formation of the enolate anion. This process is base-catalyzed, and its kinetics can be studied by monitoring proton exchange.

Nucleophilic Attack: The kinetics of the nucleophilic addition of pentane-2,4-dione to organometallic dienyl cations have been investigated. rsc.org These studies show a general rate law of Rate = k[dienyl][diketone], suggesting a mechanism involving a rapid pre-equilibrium dissociation of the diketone to its enolate, which then acts as the nucleophile. rsc.org The reaction rates were found to be relatively insensitive to changes in solvent polarity (e.g., nitromethane, acetone, dichloromethane), which supports a mechanism where the key species is the pre-formed anion. rsc.org

Ene Reactions: Kinetic studies on related ene reactions involving dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) show that reactivity is highly sensitive to substituent effects on the reacting partners. researchgate.net

Thermodynamics:

Keto-Enol Equilibrium: The thermodynamics of the keto-enol tautomerism are central to the compound's properties. As previously noted, bulky C3 substituents tend to destabilize the enol form, making the keto form more thermodynamically favorable compared to the unsubstituted parent compound. mdpi.com A computational study on 3-phenyl-2,4-pentanedione calculated the Gibbs free energy change for the keto-enol equilibrium, confirming the higher stability of the keto tautomer. orientjchem.org

Complex Formation: The formation of metal complexes is typically a thermodynamically favorable process, driven by the chelate effect, which leads to a significant increase in entropy.

Photochemical and Thermal Stability Studies

Photochemical Stability:

The photochemical behavior of β-diketones and their derivatives, particularly metal complexes and β-enaminones, has been an area of active research. nih.govrsc.orgrsc.org

Ligand-Based Photochemistry: The β-diketone moiety itself can be photochemically active. Upon UV irradiation, β-diketones can undergo various reactions, including isomerizations and cleavages. nih.govrsc.org

Metal Complex Photostability: The photostability of lanthanide β-diketonate complexes is a critical parameter for their application in luminescence. nih.gov Studies on europium(III) tetrakis(β-diketonate) complexes have shown that prolonged UV exposure can lead to a decrease in luminescence. This is attributed to an energy-driven photoreduction of Eu(III) to Eu(II). nih.gov The stability is influenced by the counter-ion and the solvent, with greater distances between the cation and the complex anion leading to increased photostability but decreased luminescence intensity. nih.gov

β-Enaminone Photochromism: Related β-enamino diketones, which can be synthesized from β-diketones, can exhibit photochromism (a reversible change in color upon exposure to light). frontiersin.orgnih.gov This behavior is often linked to E-Z isomerization around the C=C bond upon UV irradiation. frontiersin.org

Thermal Stability:

General Stability: 3-substituted pentane-2,4-diones are generally stable compounds. Thermogravimetric analysis (TGA) of some liquid crystalline β-diketone derivatives showed good stability at temperatures below 346 °C. researchgate.net

Decomposition of Related Compounds: Studies on the thermal stability of diazo compounds, some of which are synthesized from diketones, show decomposition onset temperatures typically between 75–160 °C, as measured by Differential Scanning Calorimetry (DSC). acs.org For example, the thermal decomposition of a diazo compound derived from a diketone showed a sharp mass loss corresponding to the extrusion of N₂ gas starting around 85 °C. acs.org While not directly applicable to this compound, this indicates that functional groups attached to the diketone core can significantly influence its thermal stability.

In-depth Analysis of this compound in Coordination Chemistry Remains a Niche Area of Study

The synthesis of this compound has been reported as part of broader research into cobalt-catalyzed monoalkylation of dicarbonyl compounds with benzylic alcohols. Spectroscopic data for the ligand, specifically ¹H and ¹³C NMR, have been provided, confirming its successful synthesis.

However, a thorough investigation into the coordination chemistry of this particular ligand with various metal ions appears to be an underexplored area of chemical research. Consequently, specific details regarding the synthesis, isolation, and in-depth characterization of its transition metal, lanthanide, actinide, or main group metal complexes are not available in published literature. This includes a lack of data on:

Synthesis and Isolation of Metal Complexes: No specific methodologies or reaction conditions for the formation of metal complexes with this compound have been detailed.

Structural Analysis: There is an absence of crystallographic data, which would provide insights into the coordination geometry, bond lengths and angles, and any supramolecular interactions within such complexes.

Spectroscopic and Magnetic Characterization: Information on the electronic transitions, ligand field effects, and magnetic properties of metal complexes containing this ligand is not documented.

While the broader class of 3-substituted pentane-2,4-diones is known to form stable complexes with a wide range of metals, the specific electronic and steric effects of the 1-p-tolylethyl substituent on the coordination properties of the resulting ligand have yet to be systematically investigated and reported. Future research in this area would be necessary to elucidate the unique characteristics and potential applications of metal complexes derived from this compound.

Coordination Chemistry of 3 1 P Tolylethyl Pentane 2,4 Dione As a Ligand

Spectroscopic and Magnetic Characterization of Metal-β-Diketonate Complexes

Magnetic Properties and Paramagnetic NMR Investigations

The magnetic properties of coordination complexes derived from 3-(1-p-Tolylethyl)pentane-2,4-dione are intrinsically linked to the choice of the central metal ion. When this ligand coordinates with paramagnetic metal ions, such as transition metals with unpaired d-electrons (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)) or lanthanide ions, the resulting complexes exhibit interesting magnetic behaviors. tandfonline.comresearchgate.nettandfonline.com The ligand field created by the two oxygen donor atoms of the pentane-2,4-dione moiety influences the splitting of the metal's d-orbitals, which in turn determines the spin state and magnetic moment of the complex. tandfonline.comnih.gov

The magnetic susceptibility of these complexes can be measured to determine the effective magnetic moment (µeff), which provides insight into the number of unpaired electrons. For instance, high-spin octahedral complexes of Co(II) with beta-diketonate ligands are expected to have magnetic moments that are significantly higher than the spin-only value due to orbital contributions. tandfonline.com In contrast, square planar Cu(II) complexes typically exhibit magnetic moments close to the spin-only value for one unpaired electron. tandfonline.com The bulky 3-(1-p-Tolylethyl) substituent can influence the coordination geometry and, consequently, the magnetic properties. For example, increased steric hindrance might favor lower coordination numbers or distorted geometries, which would directly impact the d-orbital splitting and the resulting magnetic moment. rsc.org

Paramagnetic NMR (pNMR) spectroscopy is a powerful technique for probing the electronic structure and bonding in paramagnetic complexes of this compound. acs.org In pNMR, the signals of the ligand's nuclei are shifted from their usual diamagnetic positions due to the hyperfine interaction with the unpaired electrons of the metal ion. magritek.com These paramagnetic shifts can be separated into two components: the contact shift, which arises from the delocalization of spin density from the metal to the ligand, and the pseudocontact (or dipolar) shift, which is due to the through-space dipolar interaction between the electron and nuclear magnetic moments. acs.org

The analysis of these shifts provides detailed information about the spin distribution within the ligand framework. For complexes of this compound, the protons and carbons of the tolylethyl group, being further from the metal center, would be more influenced by pseudocontact shifts, which can provide valuable structural information in solution. Conversely, the nuclei closer to the chelate ring will experience more significant contact shifts, offering insights into the covalent character of the metal-ligand bond. acs.org The magnitude and sign of the contact shifts at different positions on the ligand can reveal the mechanisms of spin delocalization. acs.orgacs.org

Below is a representative table of expected magnetic moments for various metal complexes of beta-diketonate ligands, which would be analogous to complexes of this compound.

| Metal Ion | Coordination Geometry | Spin State | Theoretical Spin-only μeff (B.M.) | Expected Experimental μeff (B.M.) |

| Mn(II) | Octahedral | High-spin (d5) | 5.92 | ~5.9 |

| Fe(II) | Octahedral | High-spin (d6) | 4.90 | ~5.1-5.5 |

| Co(II) | Octahedral | High-spin (d7) | 3.87 | ~4.7-5.2 |

| Ni(II) | Octahedral | High-spin (d8) | 2.83 | ~2.9-3.4 |

| Cu(II) | Square Planar | High-spin (d9) | 1.73 | ~1.8-2.2 |

Note: The expected experimental values can vary depending on the specific coordination environment and any magnetic exchange interactions.

Ligand Design Principles and Tunable Properties through Substitution

The design of beta-diketonate ligands like this compound is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the properties of the resulting metal complexes. ulisboa.pt The versatility of the pentane-2,4-dione scaffold lies in the ability to introduce a wide variety of substituents at the terminal (1- and 5-positions) and central (3-position) carbons. researchgate.netunirioja.es The introduction of the 1-p-tolylethyl group at the 3-position is a prime example of how steric and electronic effects can be modulated to achieve desired outcomes in the properties of the metal complex. nih.govresearchgate.netrsc.org

Steric Effects: The 1-p-tolylethyl substituent is sterically demanding. This bulkiness can influence several aspects of the coordination chemistry of the ligand. rsc.org

Coordination Number and Geometry: The steric hindrance can prevent the coordination of a larger number of ligands around a metal center, potentially favoring lower coordination numbers. It can also lead to distorted coordination geometries, which can have a profound impact on the electronic and magnetic properties of the complex. nih.gov

Intermolecular Interactions: The bulky substituent can shield the metal center from interactions with solvent molecules or other species in solution, thereby enhancing the stability of the complex. In the solid state, these groups can prevent close packing of the molecules, leading to the formation of materials with specific structural motifs. rsc.org

Electronic Effects: The p-tolyl group in the substituent also introduces electronic effects that can be transmitted to the chelate ring and the coordinated metal ion.

Ligand Field Strength: The electronic nature of the substituent at the 3-position can influence the electron density on the oxygen donor atoms, thereby modifying the ligand field strength. nih.gov While alkyl groups are generally considered to be weakly electron-donating, the aromatic tolyl group can participate in resonance effects, subtly altering the electronic properties of the ligand.

Redox Potentials: By modifying the electron-donating or -withdrawing nature of the substituents, the redox potentials of the metal center can be tuned. An electron-donating group would be expected to make the metal center more electron-rich and thus easier to oxidize. nih.govresearchgate.net

The following table summarizes the general influence of substituent properties on the resulting metal complexes.

| Substituent Property | Effect on Ligand | Impact on Metal Complex Properties |

| Steric Bulk | Increases steric hindrance around the metal center. | Influences coordination number and geometry, enhances complex stability, can control intermolecular packing. |

| Electron-donating | Increases electron density on the chelate ring. | Stabilizes higher oxidation states of the metal, shifts redox potentials to more negative values. |

| Electron-withdrawing | Decreases electron density on the chelate ring. | Stabilizes lower oxidation states of the metal, shifts redox potentials to more positive values. |

| Aromatic Groups | Introduces potential for π-stacking interactions. | Can influence supramolecular assembly and solid-state packing. |

Self-Assembly and Supramolecular Architectures involving this compound Ligands

The principles of self-assembly and supramolecular chemistry are central to the construction of complex, functional architectures from molecular building blocks. rsc.orgnih.gov Metal complexes of this compound are well-suited for these applications due to the directional nature of the coordination bonds and the potential for secondary interactions involving the ligand. rsc.orgmdpi.com

The formation of discrete supramolecular structures or extended coordination polymers is dictated by the coordination preferences of the metal ion and the geometry of the ligand. While simple mononuclear or binuclear complexes are common, the introduction of additional functional groups onto the this compound ligand can lead to the formation of more complex assemblies. For example, if the tolyl group were to be functionalized with a donor group, the ligand could act as a bridge between metal centers, leading to the formation of coordination polymers. nih.gov

Even without additional functionalization, the 1-p-tolylethyl substituent can play a crucial role in directing the self-assembly process through non-covalent interactions such as:

π-π Stacking: The aromatic tolyl groups can engage in π-π stacking interactions with neighboring complexes, leading to the formation of one-dimensional stacks or other organized arrangements in the solid state. researchgate.net

van der Waals Interactions: The bulky alkyl and aromatic components of the substituent will participate in van der Waals interactions, which can be a significant driving force in the packing of molecules in the crystalline state.

By carefully selecting the metal ion and potentially modifying the ligand, a variety of supramolecular architectures can be envisioned. For instance, the use of metal ions that favor specific coordination geometries, such as square planar or octahedral, can lead to the predictable formation of discrete molecular squares, cages, or extended networks. acs.org The steric bulk of the 3-(1-p-Tolylethyl) group can also be exploited to create void spaces within the crystal lattice, a key feature in the design of porous materials.

The following table provides examples of supramolecular structures that can be formed using beta-diketonate ligands, which are applicable to derivatives of this compound.

| Supramolecular Architecture | Design Principle | Potential Application |

| Molecular Squares/Polygons | Use of metal ions with 90° or other specific bond angles (e.g., Pd(II), Pt(II)) and bifunctional ligands. | Host-guest chemistry, molecular recognition. acs.org |

| Coordination Polymers (1D, 2D, 3D) | Ligands with bridging functionalities or metal ions with multiple coordination sites. | Porous materials, catalysis, sensors. nih.gov |

| Helicates | Ligands designed to wrap around multiple metal centers in a helical fashion. | Chiral recognition, materials with unique optical properties. |

| Self-Assembled Monolayers | Ligands functionalized with groups that can bind to a surface. | Surface modification, molecular electronics. |

Applications of 3 1 P Tolylethyl Pentane 2,4 Dione and Its Metal Complexes in Advanced Materials and Catalysis

Precursors for Metal Oxide Thin Films and Nanomaterials (e.g., CVD, Sol-Gel Processes)

Metal complexes of β-diketonates are widely employed as precursors in Chemical Vapor Deposition (CVD) and sol-gel processes for the fabrication of metal oxide thin films and nanomaterials. harvard.edugelest.com These ligands can form stable, volatile complexes with a variety of metals, a critical property for CVD precursors. researchgate.net The thermal stability of the metal-ligand bond is a key factor, and the substitution at the 3-position of the pentane-2,4-dione backbone can influence this, as well as the volatility and solubility of the resulting complex. For instance, the introduction of bulky or fluorinated alkyl groups can enhance volatility. mdpi.com Liquid β-diketonate precursors are particularly advantageous as they offer more reproducible vapor pressures compared to solid precursors. harvard.edu However, no specific studies detailing the use of 3-(1-p-Tolylethyl)pentane-2,4-dione or its metal complexes in CVD or sol-gel applications have been identified.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The coordination complexes of lanthanide ions, particularly Europium(III) and Terbium(III), with β-diketonate ligands are renowned for their luminescent properties. rsc.orgnih.gov The organic ligand acts as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer and the resulting luminescence quantum yield are highly dependent on the structure of the β-diketonate ligand. nih.gov Substituents on the ligand can modulate the energy levels of its triplet state, which is crucial for effective energy transfer to the lanthanide ion. While a wide array of β-diketonates have been investigated for their potential in luminescent materials and OLEDs, there is no available data on the luminescent properties of complexes formed with this compound.

Catalytic Applications in Organic Transformations

Metal complexes derived from pentane-2,4-dione and its derivatives are versatile catalysts in a range of organic transformations. wikipedia.orgpageplace.de The electronic and steric properties of the ligand, which can be fine-tuned by the substituent at the 3-position, play a pivotal role in the activity and selectivity of the catalyst.

Role in Asymmetric Catalysis for Enantioselective Synthesis

The introduction of a chiral center in the substituent at the 3-position of the pentane-2,4-dione ligand can lead to the formation of chiral metal complexes. These complexes have been explored as catalysts in asymmetric synthesis to produce enantiomerically enriched products. psu.eduacs.orgnih.govrsc.org The chiral environment created by the ligand around the metal center can effectively control the stereochemical outcome of a reaction. The 1-p-tolylethyl group in this compound contains a chiral center, suggesting that its metal complexes could potentially be applied in asymmetric catalysis. Nevertheless, no published research has investigated this possibility.

Metal-Complex Catalysis in Specific Reaction Types

Complexes of various transition metals with β-diketonate ligands catalyze a wide array of reactions, including but not limited to, polymerization, oxidation, and cross-coupling reactions. researchgate.netsemanticscholar.orgorganic-chemistry.orgnih.govnih.gov The specific nature of the metal and the ligand substituents dictate the catalytic activity and the types of transformations that can be achieved. For example, palladium complexes are well-known for their role in C-C bond formation reactions. pageplace.de However, the catalytic activity of metal complexes of this compound in any specific organic transformation has not been reported.

Applications in Analytical Chemistry as Reagents for Specific Separations or Derivatizations

β-Diketones are effective chelating agents and have been utilized in analytical chemistry for the separation and quantification of metal ions. The formation of stable, often colored, metal chelates can be exploited in techniques such as solvent extraction and chromatography. sielc.com The selectivity and efficiency of these separations can be influenced by the substituents on the β-diketone. While derivatives of pentane-2,4-dione have been used for such purposes, there are no documented applications of this compound as an analytical reagent.

Functional Materials Design and Fabrication beyond Traditional Uses

The versatility of β-diketonate ligands allows for their incorporation into a variety of functional materials. nih.govmdpi.com By modifying the substituents, it is possible to design ligands that can be integrated into polymers, metal-organic frameworks (MOFs), or nanoparticles, imparting specific properties to the resulting material. mdpi.com These materials can have applications in areas such as sensing, drug delivery, and data storage. The tolyl group in this compound could potentially offer opportunities for π-π stacking interactions, which might be useful in the design of supramolecular structures. However, research into the design and fabrication of functional materials using this specific ligand is yet to be undertaken.

Theoretical and Computational Investigations of 3 1 P Tolylethyl Pentane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, Ab Initio)

For substituted pentane-2,4-diones, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) have proven reliable for studying tautomerism and conformational properties. researchgate.net Such calculations can determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties. researchgate.net The electronic structure of similar molecules is often characterized by a delocalized π-system in the enol form, contributing to its stability. mdpi.com

Energetic Landscape of Keto-Enol Tautomerism

The keto-enol tautomerism is a crucial aspect of the chemistry of β-dicarbonyl compounds, including 3-(1-p-Tolylethyl)pentane-2,4-dione. The compound can exist in equilibrium between its diketo form and two possible enol forms. The stability of these tautomers is influenced by factors like intramolecular hydrogen bonding and solvent effects. stackexchange.comechemi.comresearchgate.net

For the parent compound, pentane-2,4-dione, the enol form is significantly stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. stackexchange.comechemi.comresearchgate.net Theoretical studies on analogous compounds like 3-phenyl-2,4-pentanedione (B1582117) using DFT methods have shown that the relative stability of the keto and enol forms can be solvent-dependent. orientjchem.orgbohrium.com In the gas phase and nonpolar solvents, the enol form is often favored, while polar solvents can stabilize the keto form to a greater extent. orientjchem.org For this compound, the bulky p-tolylethyl substituent at the 3-position would likely influence the conformational preferences and the energetic landscape of the keto-enol equilibrium.

Table 1: Calculated Energetic Data for Tautomerism in a Related System (3-Phenyl-2,4-pentanedione)

| Phase/Solvent | ΔE (Keto-Enol) (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | -17.89 orientjchem.org | 30.61 orientjchem.orgbohrium.com |

| Cyclohexane | -17.34 orientjchem.org | 30.82 orientjchem.orgbohrium.com |

| Carbon Tetrachloride | -17.27 orientjchem.org | 30.84 orientjchem.orgbohrium.com |

| Methanol | -16.55 orientjchem.org | 31.23 orientjchem.orgbohrium.com |

| Water | -16.50 orientjchem.org | 31.26 orientjchem.orgbohrium.com |

Data from DFT (B3LYP/6-31+g(d)) calculations on 3-phenyl-2,4-pentanedione. Negative ΔE indicates the keto form is more stable.

Reaction Pathways and Transition State Analysis

Computational methods are instrumental in mapping out reaction pathways and identifying transition states for chemical transformations involving this compound. For instance, in the context of keto-enol tautomerism, calculations can determine the energy barrier for the proton transfer between the oxygen and the central carbon atom. Studies on similar systems have shown that this can proceed through a four-membered ring transition state. orientjchem.orgbohrium.com

Furthermore, understanding the reaction pathways is crucial for predicting the outcomes of reactions where this compound acts as a nucleophile, such as in alkylation or condensation reactions. researchgate.net Transition state analysis can reveal the stereoselectivity and regioselectivity of such reactions. For example, in hetero-Diels-Alder reactions involving similar dienophiles, computational studies have been used to explain the observed product distributions by analyzing the energies of different transition state structures. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound and its interactions with other molecules over time. nih.gov Given the flexibility of the ethyl chain and the rotation around the bond connecting the p-tolyl group, this molecule can adopt a multitude of conformations. MD simulations can provide insights into the relative populations of these conformers and the energy barriers between them.

These simulations are also valuable for studying intermolecular interactions, such as how the molecule would interact with solvent molecules or other species in a mixture. This is particularly relevant for understanding its behavior in solution and its potential to form aggregates or participate in self-assembly processes. While specific MD studies on this compound are lacking, the principles and methodologies are well-established. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net For this compound, this would involve calculating properties like NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis electronic absorption spectra.

DFT calculations have been shown to provide good agreement with experimental spectroscopic data for related organic molecules. researchgate.net For example, calculated vibrational frequencies can be scaled to match experimental IR spectra, aiding in the assignment of observed bands to specific molecular motions. researchgate.net Similarly, calculated NMR chemical shifts can help in the structural elucidation of the compound and its tautomers. The comparison between predicted and experimental spectra serves as a crucial check on the accuracy of the computational model.

Computational Modeling of Metal-Ligand Interactions and Complex Stability

Pentane-2,4-dione and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.netunirioja.es this compound can act as a bidentate ligand through its two oxygen atoms, forming a chelate ring with a metal center.

Computational modeling can be used to study the geometry of these metal complexes, the nature of the metal-ligand bonding, and the stability of the complexes. DFT calculations can predict bond lengths, bond angles, and binding energies. researchgate.netrsc.org Such studies can also provide insights into the electronic structure of the resulting complexes and how the properties of the ligand influence the properties of the metal center. For instance, the steric bulk of the p-tolylethyl group may affect the coordination geometry and the accessibility of the metal center to other molecules.

Table 2: Potential Metal Complexes with Substituted Pentane-2,4-diones

| Metal Ion | Potential Application | Reference |

|---|---|---|

| Copper(II) | Liquid Crystals | unirioja.es |

| Silver(I) | Supramolecular Chemistry | researchgate.net |

| Palladium(II) | Catalysis | unirioja.es |

This table lists metals known to form complexes with similar ligands and their potential applications.

Chemoinformatics and Predictive Analytics for Structure-Property Relationships

Chemoinformatics tools and predictive analytics can be applied to establish relationships between the structure of this compound and its physicochemical properties. By analyzing databases of compounds with similar structural features, it is possible to predict properties such as solubility, boiling point, and reactivity.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate calculated molecular descriptors (e.g., molecular weight, polar surface area, logP) with experimentally determined properties. While specific QSPR models for this compound may not exist, general models can provide useful estimations. This approach is valuable for screening virtual libraries of related compounds and identifying candidates with desired properties for specific applications.

Future Perspectives and Emerging Research Directions for 3 1 P Tolylethyl Pentane 2,4 Dione

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 3-substituted β-diketones often relies on the alkylation of pentane-2,4-dione (acetylacetone). researchgate.net However, traditional methods, such as the Claisen condensation, frequently require harsh conditions, like the use of strong bases, which can be a limitation for substrates with sensitive functional groups. nih.gov The future of synthesizing compounds like 3-(1-p-Tolylethyl)pentane-2,4-dione lies in the development of more efficient, selective, and environmentally benign methodologies.

Emerging research focuses on "green" chemistry principles to minimize waste and energy consumption. This includes the use of sustainable solvents for extraction and reaction media, which can be evaluated using metrics like Process Mass Intensity (PMI) and E-factor. nih.govrsc.org Methodologies such as ultrasound-irradiated synthesis have already been demonstrated as eco-friendly alternatives for preparing β-diketone ligands. researchgate.net

Future synthetic strategies for this compound could involve optimizing novel catalytic systems that operate under mild conditions. Key areas for exploration include:

Soft Enolization Techniques: These methods avoid strong bases, increasing the compatibility with various functional groups and improving the efficiency of the C-C bond formation. nih.gov

Transition-Metal Catalyzed Couplings: Decarboxylative coupling reactions, which use transition metals to form C-C bonds from α-oxocarboxylic acids, represent a powerful, emerging methodology. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Synthetic Methodologies for β-Diketones

| Methodology | Description | Potential Advantages for Sustainability | Reference |

|---|---|---|---|

| Claisen Condensation | Base-catalyzed condensation of a ketone and an ester. | Well-established, versatile. | mdpi.com |

| Soft Enolization | Uses milder conditions to generate the enolate, avoiding harsh bases. | Higher functional group tolerance, reduced side reactions. | nih.gov |

| Hydration of Alkynones | Gold(I)-catalyzed regioselective hydration of ynones to form the diketone. | Mild reaction conditions, high regioselectivity. | nih.gov |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote the reaction. | Reduced reaction times, lower energy consumption, improved yields. | researchgate.net |

| Sustainable Solvent Extraction | Employs bio-based or less hazardous solvents for product isolation. | Reduced environmental impact and health risks. | nih.govrsc.org |

Exploration of Advanced Chiral Catalysts and Asymmetric Transformations

The this compound molecule possesses a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis and study of enantiomerically pure forms of such chiral molecules are critical, particularly for applications in pharmacology and materials science. A significant future research direction is the development of asymmetric synthetic methods to selectively produce one enantiomer over the other.

Recent breakthroughs in catalysis offer powerful tools for this purpose. For instance, chiral primary amines have been successfully used to catalyze asymmetric retro-Claisen reactions, enabling the stereocontrolled synthesis of chiral ketones. acs.org This strategy could potentially be adapted for the kinetic resolution of racemic this compound or for its asymmetric synthesis.

Furthermore, dynamic kinetic resolution (DKR) presents a highly efficient strategy for converting a racemic mixture entirely into a single desired enantiomer. mdpi.com This process combines the rapid, metal-catalyzed racemization of an alcohol with the enantioselective acylation by an enzyme, such as a lipase. mdpi.com Exploring a DKR approach starting from a chiral alcohol precursor to this compound could be a fruitful area of research.

Future work will likely focus on:

Designing novel chiral organocatalysts and transition-metal complexes tailored for the specific steric and electronic properties of the tolylethyl group.

Investigating enzyme-catalyzed reactions for highly selective synthesis or resolution.

Applying direct asymmetric allylation or alkylation methods to the pentane-2,4-dione core using advanced catalytic systems to set the stereocenter with high enantioselectivity. nih.gov

Design of Next-Generation Functional Materials with Tailored Properties

β-Diketones are renowned for their ability to act as chelating ligands, forming stable complexes with a vast array of metal ions. researchgate.netalfachemic.com This property is the cornerstone for designing advanced functional materials. The specific structure of this compound, with its bulky, aromatic substituent, offers unique opportunities to tailor the properties of resulting metal-organic materials.

Future research will explore the use of this ligand to create materials with precisely controlled characteristics:

Luminescent Materials: Metal complexes of β-diketones, particularly with lanthanide ions, can exhibit strong luminescence. alfachemic.comnih.gov The tolyl group in this compound can be further functionalized to tune the electronic properties and enhance the energy transfer from the ligand to the metal center, leading to more efficient light-emitting materials for applications in OLEDs, sensors, and bio-imaging. alfachemic.com

Liquid Crystals: 3-substituted pentane-2,4-diones have been used as valuable intermediates in the synthesis of liquid crystalline compounds, including pyrazoles, isoxazoles, and metallomesogens. unirioja.esacs.org The rigid p-tolyl group combined with the flexible ethyl linker makes this compound a promising candidate for developing new calamitic (rod-shaped) liquid crystals.

Metal-Organic Polyhedra (MOPs): Multifunctional β-diketone ligands can self-assemble with metal ions to form discrete, cage-like supramolecular structures known as MOPs. acs.org By designing derivatives of this compound that contain additional coordinating sites, it may be possible to construct novel MOPs with tailored cavity sizes and functionalities for applications in gas storage, catalysis, or molecular recognition.

Table 2: Potential Applications of Functional Materials from β-Diketone Ligands

| Material Type | Key Principle | Potential Application | Reference |

|---|---|---|---|

| Luminescent Complexes | Ligand absorbs UV light and transfers energy to a coordinated metal ion (e.g., Lanthanide), which then emits light. | OLEDs, fluorescent sensors, bio-imaging agents. | alfachemic.comnih.gov |

| Liquid Crystals | Molecules with anisotropic shapes (e.g., rod-like) that form ordered phases between solid and liquid. | Displays, optical switches, sensors. | unirioja.es |

| Metal-Organic Polyhedra (MOPs) | Self-assembly of metal ions and multifunctional organic ligands into discrete, porous cage structures. | Gas storage, molecular separation, catalysis. | acs.org |

| Catalysts | Metal complexes can act as homogeneous or heterogeneous catalysts for organic transformations. | Polymer synthesis, fine chemical production. | alfachemic.com |

Interdisciplinary Research with Nanoscience and Advanced Spectroscopy

The intersection of molecular chemistry with nanoscience and advanced analytical techniques provides powerful new ways to understand and exploit molecular behavior. For this compound, this interdisciplinary approach promises significant discoveries.

In the realm of nanoscience , a key emerging area is the study of molecular self-assembly. Research has shown that certain long-chain β-diketones can spontaneously self-assemble into nano-structured tubules, creating highly hydrophobic surfaces. nih.govrsc.org A compelling future direction is to investigate whether this compound, with its specific stereochemistry and aromatic group, can form unique nanostructures, such as wires, tubes, or vesicles, driven by non-covalent interactions. These structures could find applications in coatings, drug delivery, or nanoelectronics.

Advanced spectroscopy will be indispensable for characterizing these complex systems.

NMR Spectroscopy: While standard for structural elucidation, advanced NMR techniques can probe the subtle dynamics of the keto-enol tautomerism, which is fundamental to the reactivity and chelating ability of β-diketones. mdpi.com

UV-Vis Spectroscopy: This technique is highly sensitive to the keto-enol equilibrium, which is influenced by the solvent environment. rsc.org It can be used to study the localization of the molecule within larger systems, such as the hydrophobic core of a micelle. rsc.org

X-ray Absorption Spectroscopy (XAS): When this compound is part of a metal complex, XAS can provide detailed information about the local coordination environment and electronic structure of the metal center, which is crucial for understanding catalytic mechanisms. acs.org

Future research will leverage these techniques to build a comprehensive picture of how this compound behaves at the molecular level and interacts with its environment in complex supramolecular and nanoscale assemblies.

Untapped Reactivity and Mechanistic Discoveries

Beyond its role as a ligand, the β-diketone moiety possesses a rich and sometimes untapped reactivity. Future mechanistic studies on this compound could uncover novel chemical transformations and provide fundamental insights into reaction pathways.

One of the most exciting frontiers is the concept of "redox-noninnocent" ligands . In many metal complexes, the ligand is a passive spectator. However, some ligands can actively participate in redox reactions, accepting or donating electrons. A derivative of pentane-2,4-dione has been shown to act as a redox-noninnocent ligand in cobalt complexes, playing an essential role in catalytic olefin oxidation. acs.org Investigating whether this compound can exhibit similar non-innocent behavior is a key research question. The electronic properties of the p-tolyl group could modulate this reactivity, potentially leading to new catalytic systems with unique selectivity.

Other areas for exploration include:

C-C Bond Cleavage: Under certain conditions, the central C-C bond of a β-diketone can be cleaved. researchgate.net A detailed mechanistic investigation into such reactions for this compound could reveal the influence of the bulky C3 substituent on this pathway and potentially lead to novel synthetic strategies.

Domino Reactions: The β-diketone structure is a key component in powerful domino reactions, where multiple bonds are formed in a single synthetic operation. wordpress.com Designing new domino sequences that incorporate the unique chirality and steric hindrance of this compound could provide rapid access to complex molecular architectures.

By probing the fundamental reactivity of this molecule, chemists can move beyond its established roles and discover new transformations, catalysts, and reaction mechanisms.

Q & A

Basic: What are the recommended synthetic routes for 3-(1-p-Tolylethyl)pentane-2,4-dione, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound can be synthesized via alkylation of pentane-2,4-dione derivatives. For example, potassium carbonate in alcoholic solutions facilitates the reaction between methyl iodide and pentane-2,4-dione, achieving yields >90% under optimized conditions (140°C, sealed tube) . Electrophilic cyclization methods using iodobenzyl precursors and alkynes (e.g., 1-ethynylbenzene) with palladium catalysts also yield derivatives with high regioselectivity (93% yield) . Key factors include solvent polarity, catalyst loading, and temperature control to minimize side reactions.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- PPE: Wear nitrile gloves and safety goggles; avoid skin contact due to potential mutagenic effects .

- Storage: Keep in airtight containers away from oxidizing agents (e.g., peroxides) and strong bases to prevent explosive reactions .

- Decontamination: Wash exposed skin with soap and water immediately; avoid eating/drinking in lab areas .

Basic: Which spectroscopic techniques are most effective for characterizing tautomeric equilibria in pentane-2,4-dione derivatives?

Methodological Answer:

- NMR Spectroscopy: H NMR detects enol-keto tautomer ratios via chemical shifts (e.g., enol protons at δ 16.86 ppm) .

- IR Spectroscopy: Stretching frequencies of carbonyl (C=O, ~1600 cm) and enolic O-H (~3400 cm) confirm tautomeric states .

- UV-Vis: Conjugation changes between tautomers alter absorption maxima, useful for kinetic studies .

Advanced: How does this compound coordinate with transition metals, and what structural motifs are observed?

Methodological Answer:

The diketone moiety acts as a bidentate ligand, forming octahedral complexes with metals like Mo(VI). In molybdenum complexes, the ligand adopts a planar configuration, with Mo–O bond lengths of ~1.90 Å, confirmed by X-ray crystallography . Steric effects from the p-tolylethyl group influence coordination geometry, favoring cis configurations in asymmetric ligands .

Advanced: What computational methods predict the mutagenic potential of this compound, and how do they align with experimental data?

Methodological Answer:

- Molecular Docking: Simulations with CYP450 isoforms (e.g., CYP3A4) assess metabolic activation pathways. High binding affinity (-9.2 kcal/mol) suggests potential mutagenicity via DNA adduct formation .

- QSAR Models: Correlate electrophilicity indices (e.g., LUMO energy) with Ames test results, though experimental mutagenicity data remain limited .

Advanced: How does the steric bulk of the p-tolylethyl group influence regioselectivity in electrophilic cyclization reactions?

Methodological Answer:

The p-tolylethyl group directs electrophilic attack to the less hindered position. For example, in Pd-catalyzed cyclizations, the group’s ortho effect favors 5-membered ring formation (indene derivatives) over 6-membered analogs, achieving >90% regioselectivity . Steric maps from DFT calculations (e.g., using Gaussian 09) quantify substituent effects on transition state energies .

Advanced: What enzyme systems interact with pentane-2,4-dione derivatives, and how are activity assays designed?

Methodological Answer:

- Enzyme Assays: Ancestral carbonyl reductases show substrate specificity for diketones. Activity is measured via NADPH consumption at 340 nm, with specific activity of 3.2 U/mg for pentane-2,4-dione .

- Inhibition Studies: Competitive inhibition constants () are determined using Lineweaver-Burk plots, with IC values <10 µM for CYP3A4 .

Advanced: How do crystallization conditions affect the polymorphic forms of metal complexes derived from this compound?

Methodological Answer:

- Solvent Choice: Polar solvents (e.g., DMF) favor cubic crystal systems, while non-polar solvents yield triclinic structures. Crystal-to-crystal transformations occur via controlled desolvation .

- Temperature: Slow cooling (0.5°C/min) produces larger single crystals suitable for diffraction studies (CCDC deposition numbers available) .

Advanced: What are the challenges in analyzing azide-functionalized derivatives of this compound using mass spectrometry?

Methodological Answer: